(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
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Description
“6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one” is a chemical compound with the CAS number 30459-51-9 . It has a molecular weight of 213.68 and a molecular formula of C9H8ClNOS .
Molecular Structure Analysis
The molecular structure of “6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one” is represented by the formula C9H8ClNOS .Physical and Chemical Properties Analysis
The compound “6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one” should be stored sealed in a dry environment at 2-8°C . The boiling point is not specified .Scientific Research Applications
Cystic Fibrosis Therapy
Research into the correction of defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR has led to the design and synthesis of bithiazole analogues, demonstrating the significance of such compounds in potential cystic fibrosis treatments. The study revealed that constraining the bithiazole tether in specific conformations results in enhanced corrector activity, indicating a promising approach to ameliorating this genetic disorder (Yu et al., 2008).
Anticancer Activity
Several research efforts have focused on thiazolides and related derivatives for their anticancer properties. These compounds have been shown to induce cell death in colon carcinoma cell lines and interact with key enzymes like glutathione S-transferase, highlighting their potential as therapeutic agents against colorectal cancer (Brockmann et al., 2014). Another study synthesized novel thiazolo[5,4-d]pyrimidines with observed molluscicidal properties, suggesting their utility in schistosomiasis control, a disease contributing to certain types of cancer (El-bayouki & Basyouni, 1988).
Antimicrobial Agents
Research into novel 2-substituted-1Hbenzimidazole derivatives has highlighted the antimicrobial potential of thiazole-containing compounds. These derivatives exhibit significant activity against various pathogens, underscoring their importance in developing new antibacterial agents (Abdellatif et al., 2013). Additionally, the synthesis and evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates for antimicrobial activity further demonstrate the critical role of such compounds in addressing the need for novel antimicrobial therapies (Spoorthy et al., 2021).
Properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c1-5-17-10-7-6-9(15)8-11(10)19-13(17)16-12(18)14(2,3)4/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHMERCSKSLLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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